BML-111 is a synthetic analogue of Lipoxin A4 (LXA4), an endogenous anti-inflammatory and pro-resolution lipid mediator derived from arachidonic acid. [, , , , ] It acts as a selective agonist for the Lipoxin A4 receptor, also known as Formyl Peptide Receptor 2 (FPR2/ALX). [, , , , , , , , ] BML-111 has demonstrated anti-inflammatory, anti-tumor, and tissue protective effects in various experimental models.
BML-111 is derived from lipoxin A4, a naturally occurring eicosanoid involved in the resolution of inflammation. It is classified under lipid mediators that play critical roles in immune response modulation. The compound is commercially available and has been used in multiple studies to explore its pharmacological effects on inflammation and tumor growth.
The synthesis of BML-111 involves several chemical reactions that can be categorized into two main approaches: total synthesis and semi-synthesis. The most common method for synthesizing BML-111 is through semi-synthesis from lipoxin A4 or related compounds.
BML-111 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The three-dimensional conformation of BML-111 allows it to fit into the binding site of the FPR2 receptor, facilitating its agonistic action.
BML-111 participates in various chemical reactions relevant to its biological functions:
These reactions underpin its therapeutic effects in models of acute lung injury, skin inflammation, and cancer.
The mechanism of action of BML-111 involves multiple pathways:
This multifaceted mechanism allows BML-111 to effectively resolve inflammation and protect against tissue damage in various preclinical models.
BML-111 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
BML-111 has extensive scientific applications across various fields:
Lipoxins (LXs), identified in the 1980s as endogenous "braking signals" for inflammation, are specialized pro-resolving mediators (SPMs) derived from arachidonic acid. Unlike conventional anti-inflammatories that suppress immune responses, lipoxins actively promote inflammation resolution by modulating leukocyte trafficking, enhancing phagocytosis, and dampening pro-inflammatory cytokine production [8]. Native lipoxin A4 (LXA4) exerts potent anti-inflammatory and pro-resolving effects via the Formyl Peptide Receptor 2 (FPR2/ALX). However, its clinical translation is limited by rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which cleaves a critical hydroxyl group, reducing its half-life to minutes [8]. To overcome this, stable synthetic analogs like BML-111 [(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate] were developed. BML-111 retains the core trihydroxyheptanoate structure of LXA4 but incorporates a methyl ester group at C1, enhancing metabolic stability while preserving FPR2/ALX binding [3] [8].
BML-111 was designed to mimic the spatial configuration and charge distribution of native LXA4, enabling high-affinity binding to FPR2/ALX. This G protein-coupled receptor (GPCR) is expressed on immune cells (neutrophils, macrophages), platelets, endothelial cells, and neurons [1] [8]. FPR2/ALX activation triggers diverse intracellular pathways:
Table 1: Key Advantages of BML-111 Over Native Lipoxin A4
Property | Native LXA4 | BML-111 |
---|---|---|
Metabolic Stability | Low (rapid 15-PGDH degradation) | High (methyl ester resists degradation) |
Receptor Specificity | FPR2/ALX | FPR2/ALX (confirmed via FPR2/ALX-/- mice) |
Synthetic Accessibility | Complex biosynthesis | Commercially available (stable solid) |
Experimental Half-Life | Minutes | Hours (prolonged activity in vivo) |
BML-111’s stability allows sustained receptor engagement, making it indispensable for probing FPR2/ALX biology and therapeutic potential [3] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1